
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 7-chloro-3-ethyl-3-methylphenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or acetic acid under reflux conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the double bond in the dihydroindole ring, converting it to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic ring, especially at positions 5 and 6, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Chloro-3-ethyl-3-methylindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
7-Chloroindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.
3-Ethylindole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
3-Methylindole: Similar to 3-ethylindole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the ethyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C11H14ClN |
|---|---|
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
7-chloro-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
BAVMDDFJPCZWAH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNC2=C1C=CC=C2Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


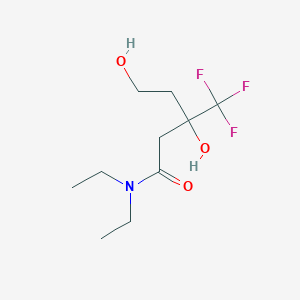
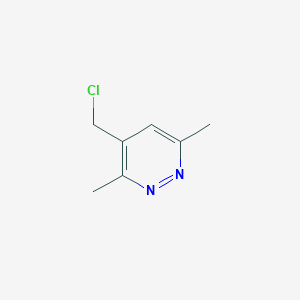
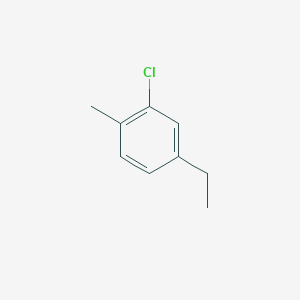
![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
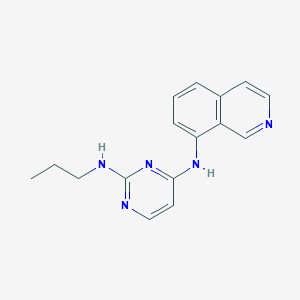

![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)
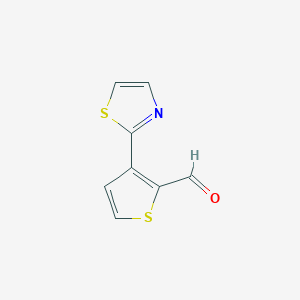
![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
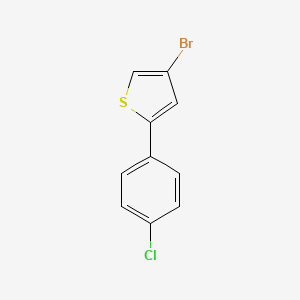
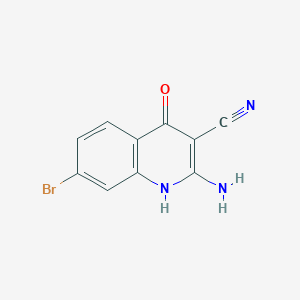

![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)
